2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
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Overview
Description
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved through transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound may involve the use of preassembled substrates and harsh conditions to ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly methods is also on the rise to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated products .
Scientific Research Applications
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of catecholamines. This inhibition can lead to various biological effects, including neuroprotection and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
2-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol stands out due to its specific chloro substitution, which can enhance its biological activity and selectivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(6-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-8-6-13-7-9(3-4-14)11(8)5-10/h1-2,5,9,13-14H,3-4,6-7H2 |
InChI Key |
QOXXDULXUFIWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)CCO |
Origin of Product |
United States |
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